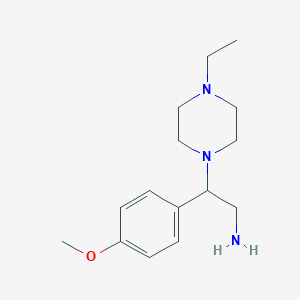
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine typically involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any potential nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine
- 2-(4-Ethyl-piperazin-1-yl)-2-(4-hydroxy-phenyl)-ethylamine
- 2-(4-Ethyl-piperazin-1-yl)-2-(4-chloro-phenyl)-ethylamine
Uniqueness
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine is unique due to its specific substitution pattern on the piperazine ring and the presence of a methoxy group on the phenyl ring. These structural features may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13/h4-7,15H,3,8-12,16H2,1-2H3 |
InChI Key |
JZPUIOYIIZGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12217472.png)
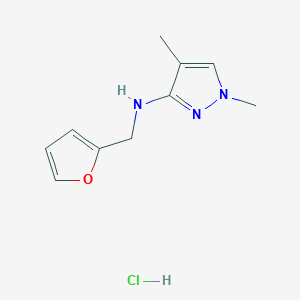
![N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide](/img/structure/B12217483.png)
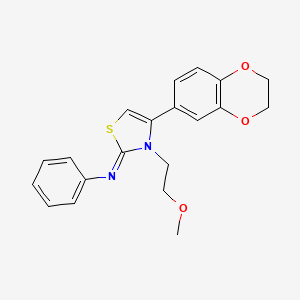
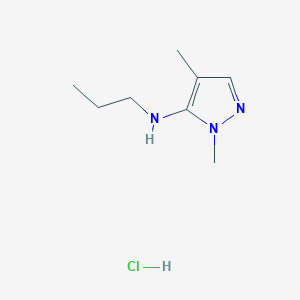
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12217497.png)
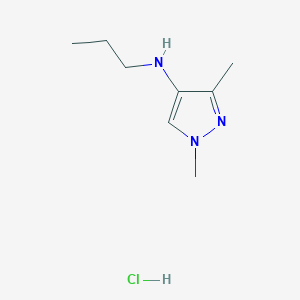
![4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12217507.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B12217508.png)
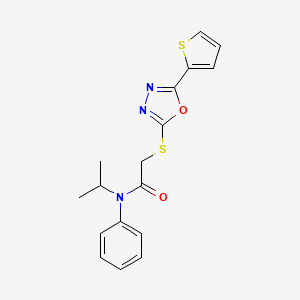
![3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol](/img/structure/B12217526.png)

![3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B12217540.png)
![Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]-](/img/structure/B12217542.png)
